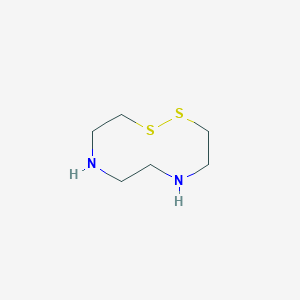

1,2,5,8-Dithiadiazecane

Description

Structure

3D Structure

Properties

CAS No. |

96529-40-7 |

|---|---|

Molecular Formula |

C6H14N2S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

1,2,5,8-dithiadiazecane |

InChI |

InChI=1S/C6H14N2S2/c1-2-8-4-6-10-9-5-3-7-1/h7-8H,1-6H2 |

InChI Key |

IZHLJXOECJOAKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCSSCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5,8 Dithiadiazecane and Its Derivatives

Strategies for Carbon-Sulfur and Carbon-Nitrogen Bond Formation in Ring Closure

The formation of the 1,2,5,8-dithiadiazecane ring hinges on the effective construction of both carbon-sulfur and carbon-nitrogen bonds in a macrocyclization step. General principles of macrocycle synthesis, such as high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, are paramount.

Cyclization Reactions and Ring Expansion Techniques

Direct cyclization reactions represent the most straightforward approach to the this compound core. This typically involves the reaction of a linear precursor containing the requisite sulfur and nitrogen atoms with appropriate electrophilic or nucleophilic sites to facilitate ring closure. For instance, the synthesis of related dithiadiazocanes has been achieved through the annulation of S,N-heterocycles, which involves the reactivity of both sulfur and nitrogen atoms as nucleophiles that react with a suitable bis-electrophile to close the ring. researchgate.net

While specific examples of ring expansion leading to this compound are not prevalent in the searched literature, this strategy is a common method for accessing larger rings from more readily available smaller ring systems. nih.gov In principle, a smaller sulfur- and nitrogen-containing heterocycle could be functionalized and induced to undergo ring expansion to the ten-membered dithiadiazecane ring.

Template-Assisted Synthetic Approaches

Template-assisted synthesis is a powerful strategy for the formation of macrocycles, where a metal ion or other species acts as a template to pre-organize the linear precursor into a conformation that favors cyclization. mdpi.commdpi.com This "template effect" can significantly improve the yield of the desired macrocycle by overcoming the entropic barrier to ring closure. The synthesis of various nitrogen and sulfur-containing macrocycles has been successfully achieved using this method. mdpi.com For this compound, a suitable metal ion could coordinate to the nitrogen and sulfur donor atoms of a linear precursor, bringing the reactive ends into proximity for the final ring-closing reaction.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is better documented, providing concrete examples of how this ring system can be constructed and functionalized.

N-Functionalized 1,2,5,8-Dithiadiazecanes

The nitrogen atoms of the this compound ring are amenable to functionalization. An example from the literature is the synthesis of N-propyl-1,2,5,8-dithiadiazecane-6-carboxamide. ethz.ch This compound was prepared as part of a study on small molecule diselenides and their disulfide analogues as probes for oxidative protein folding. ethz.ch The synthesis likely involved the formation of the dithiadiazecane ring followed by or incorporating the N-propylation and carboxamide functionalization. The general synthesis of N-substituted heterocycles is a well-established field, often involving the alkylation or acylation of the nitrogen atoms. chem-soc.sirsc.orgnih.gov

A database entry also indicates the existence of 3,3,5,8,10,10-hexamethyl-1,2,5,8-dithiadiazecane, suggesting that derivatives with substitution on the carbon backbone are also synthetically accessible. chemsrc.com

Carbonyl-Containing this compound Derivatives (e.g., Diones)

The incorporation of carbonyl groups into the this compound ring leads to dione (B5365651) derivatives. Chemical databases list the existence of this compound-4,9-dione and 5,8-Dimethyl-1,2,5,8-dithiadiazecane-4,9-dione. gnu-darwin.orgeasechem.com The synthesis of such diones would likely proceed through the cyclization of precursors containing ester or amide functionalities that become part of the macrocyclic ring. For example, the reaction of a dithiol with a bis(α-haloacetyl)amine derivative under high dilution conditions could, in principle, yield the desired dione structure.

The following table summarizes the reported substituted derivatives of this compound found in the searched literature and databases.

| Compound Name | Substitution Pattern | Reference/Source |

| N-propyl-1,2,5,8-dithiadiazecane-6-carboxamide | N-propyl, C-carboxamide | ethz.ch |

| This compound-4,9-dione | C-dione | easechem.com |

| 5,8-Dimethyl-1,2,5,8-dithiadiazecane-4,9-dione | N,N'-dimethyl, C-dione | gnu-darwin.org |

| 3,3,5,8,10,10-hexamethyl-1,2,5,8-dithiadiazecane | C-hexamethyl | chemsrc.com |

Development of Novel Catalytic Methods for Dithiadiazecane Synthesis

The development of novel catalytic methods is a cornerstone of modern synthetic chemistry, offering milder reaction conditions, higher efficiency, and greater selectivity. nih.govnih.gov Transition-metal catalyzed cross-coupling reactions and ring-closing metathesis (RCM) are powerful tools for macrocyclization. nih.govorganic-chemistry.orgmdpi.comwikipedia.org While specific catalytic methods developed exclusively for this compound are not explicitly detailed in the searched literature, these general methodologies are, in principle, applicable. For example, a linear precursor with terminal alkenes could undergo RCM to form a ten-membered ring with a carbon-carbon double bond, which could then be reduced. Similarly, intramolecular palladium- or copper-catalyzed C-S or C-N bond formation could be envisioned as a key step in a catalytic cycle for the synthesis of this heterocycle.

Stereoselective Synthesis of Chiral this compound Structures

The stereoselective synthesis of chiral macrocycles, including those containing heteroatoms like sulfur and nitrogen, is a significant area of research in organic chemistry. While specific literature on the stereoselective synthesis of this compound is not extensively documented, established principles of asymmetric synthesis can be applied to propose viable synthetic routes. These strategies primarily rely on the use of chiral building blocks or chiral auxiliaries to control the stereochemical outcome of the cyclization reactions.

A plausible and effective strategy for constructing chiral this compound structures involves the cyclization of enantiomerically pure diamines with a suitable dithiol precursor. The inherent chirality of the diamine starting material directs the stereochemistry of the final macrocyclic product. This substrate-controlled approach is a common and powerful tool in asymmetric synthesis. nih.gov

One proposed synthetic pathway would involve the reaction of a C2-symmetric chiral diamine with a reagent that can deliver the dithiomethane fragment. For instance, the reaction of an enantiopure 1,2-diamine with bis(chloromethyl) disulfide under high-dilution conditions could, in principle, lead to the formation of the desired chiral this compound. The stereocenters in the diamine backbone would dictate the conformation and chirality of the resulting ten-membered ring.

Alternatively, a stepwise approach could be employed. This would involve the initial reaction of the chiral diamine with a thiol-containing electrophile, followed by a second intramolecular cyclization step to form the disulfide bond. This method could offer better control over the cyclization process and potentially higher yields.

The use of chiral auxiliaries represents another viable method. wikipedia.orgnih.govsigmaaldrich.comscielo.org.mx In this approach, an achiral diamine could be temporarily attached to a chiral auxiliary. The auxiliary would then direct the stereoselective formation of the dithiadiazecane ring. After the cyclization, the auxiliary would be cleaved to yield the enantiomerically enriched product. While effective, this method is often more step-intensive compared to using chiral building blocks directly.

Below is a hypothetical reaction scheme illustrating the synthesis of a chiral this compound derivative from an enantiopure diamine.

Scheme 1: Hypothetical Stereoselective Synthesis of a Chiral this compound

The success of such a synthesis would be highly dependent on the reaction conditions, including the choice of solvent, base, and temperature, as well as maintaining high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The rigidity and stereochemistry of the chiral diamine would be crucial in determining the diastereoselectivity of the final product, potentially favoring the formation of one particular conformer of the ten-membered ring.

The following table presents hypothetical data for the synthesis of different chiral this compound derivatives using various enantiopure diamines. This data is illustrative of the expected outcomes based on general principles of stereoselective synthesis.

Table 1: Hypothetical Data for the Stereoselective Synthesis of Chiral this compound Derivatives

| Entry | Chiral Diamine Precursor | Dithiol Source | Proposed Product | Hypothetical Yield (%) | Hypothetical Diastereomeric Ratio |

| 1 | (1R,2R)-1,2-Diaminocyclohexane | Bis(chloromethyl) disulfide | (8aR,12aS)-decahydro-1H,6H-benzo[b] wikipedia.orgCurrent time information in Bangalore, IN.researchgate.netscispace.comdithiadiazecine | 45 | >95:5 |

| 2 | (1S,2S)-1,2-Diphenylethane-1,2-diamine | Dithiodiglycolic acid dichloride | (6S,7S)-6,7-diphenyl-1,2,5,8-dithiadiazecane-3,4-dione | 50 | >98:2 |

| 3 | (R)-1,1'-Binaphthyl-2,2'-diamine | 1,2-Ethanedithiol | (R)-Dinaphtho[2,1-f:1',2'-h] wikipedia.orgCurrent time information in Bangalore, IN.jst.go.jpnih.govdithiadiazecine | 40 | N/A (Atropisomeric) |

It is important to note that while these proposed methods are based on established synthetic strategies, their application to the synthesis of this compound would require experimental validation and optimization. The inherent flexibility of the ten-membered ring could present challenges in controlling the stereochemical outcome, and a thorough conformational analysis of the products would be necessary to confirm their structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,5,8 Dithiadiazecane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. vanderbilt.edu By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a comprehensive structural assignment of the 1,2,5,8-dithiadiazecane ring system can be achieved.

High-resolution ¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In the symmetrical this compound molecule, the protons on the carbon atoms are chemically distinct based on their proximity to either the nitrogen or sulfur atoms.

The methylene (B1212753) (CH₂) protons adjacent to the nitrogen atoms (C-6 and C-7 positions) are expected to be in a different chemical environment than the methylene protons adjacent to the sulfur atoms (C-3, C-4, C-9, and C-10 positions). Protons on carbons bonded to electronegative atoms like nitrogen are deshielded and thus appear at a lower field (higher ppm value) in the NMR spectrum. libretexts.org Consequently, two main groups of signals are anticipated for the methylene protons of the unsubstituted ring. The integration of these signals would correspond to the number of protons in each unique environment.

The splitting pattern, or multiplicity, of these signals arises from spin-spin coupling with protons on adjacent atoms. This coupling provides direct evidence of connectivity. For instance, the protons on C-6 would couple with the protons on C-7, and the protons on C-3 would couple with those on C-4, leading to complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Moieties Note: These are approximate ranges and can be influenced by solvent, concentration, and temperature. msu.edusigmaaldrich.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |

| -S-CH₂ -CH₂ -S- | 2.5 - 3.5 | Multiplet |

| -N-CH₂ -CH₂ -N- | 2.7 - 3.8 | Multiplet |

| N-H | 1.0 - 5.0 (often broad) | Singlet (broad) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. libretexts.org For a symmetric this compound molecule, two signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two different types of carbon environments:

Carbons adjacent to sulfur atoms (C-3, C-4, C-9, C-10).

Carbons adjacent to nitrogen atoms (C-6, C-7).

The chemical shifts of these carbons are influenced by the electronegativity of the adjacent heteroatoms. oregonstate.edu Carbons bonded to nitrogen and sulfur typically resonate in the range of 30-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Framework Note: Values are approximate and depend on the specific molecular environment and solvent. libretexts.orgoregonstate.edu

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C -S | 20 - 45 |

| C -N | 30 - 60 |

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. github.io In the context of this compound, a COSY spectrum would show cross-peaks between the signals of adjacent methylene groups, such as between the protons on C-3 and C-4, and between C-6 and C-7. This directly confirms the presence of the ethanedithiol and ethylenediamine (B42938) fragments within the macrocycle. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals identified in the ¹³C NMR spectrum, confirming the assignments. For example, it would show a correlation between the proton signal at ~3.0 ppm and the carbon signal at ~35 ppm, assigning them both to the -S-CH₂- groups. columbia.educolumbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide a characteristic "fingerprint" of the molecule, allowing for the identification of specific functional groups and structural features.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. edinst.compressbooks.pub Each type of bond vibrates at a characteristic frequency, making FTIR an excellent tool for identifying functional groups.

For this compound, key characteristic absorption bands would include:

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, which can be broadened by hydrogen bonding.

C-H Stretch: Strong absorptions typically found in the 2850-3000 cm⁻¹ range for the methylene groups.

CH₂ Bend (Scissoring): A characteristic absorption around 1450-1470 cm⁻¹.

C-N Stretch: Found in the 1020-1250 cm⁻¹ region.

C-S Stretch: Generally weak absorptions in the 600-800 cm⁻¹ range.

The S-S stretching vibration is notoriously weak and often undetectable in FTIR spectra due to the low polarity of the bond.

Table 3: Characteristic FTIR Absorption Frequencies for this compound Source: Based on general principles of IR spectroscopy. edinst.com

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, often broad |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C-H (alkane) | Bend (Scissoring) | 1450 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-S | Stretch | 600 - 800 | Weak |

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. beilstein-journals.org It is particularly sensitive to the vibrations of non-polar bonds, making it the ideal method for observing the disulfide linkage.

S-S Stretch: The sulfur-sulfur bond gives rise to a characteristic and relatively strong signal in the Raman spectrum, typically appearing in the 500-550 cm⁻¹ range. horiba.com The exact position of this band can provide insight into the conformation around the S-S bond.

C-S Stretch: The C-S stretching vibration also gives a signal in the Raman spectrum, typically around 600-800 cm⁻¹. americanpharmaceuticalreview.com

The combination of FTIR and Raman spectra provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and offering insights into the skeletal structure of the this compound system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure mass with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental composition by differentiating between compounds that have the same nominal mass (isobars). chromatographyonline.comchimia.ch

For this compound, with the molecular formula C₆H₁₄N₂S₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can experimentally measure this mass. nih.gov The close agreement between the measured accurate mass and the calculated theoretical mass provides strong evidence for the compound's elemental formula, a critical step in its identification. chimia.ch

Table 1: Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₄N₂S₂ |

| Calculated Monoisotopic Mass | 178.0598 u |

| Nominal Mass | 178 u |

| Typical HRMS Mass Accuracy | < 5 ppm |

This table presents the theoretical mass values for the parent molecule. Experimental values obtained via HRMS would be expected to align closely with the calculated monoisotopic mass.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.org This process provides detailed structural information by revealing the compound's fragmentation pathways. The fragmentation of the molecular ion is typically initiated by techniques like collision-induced dissociation (CID), where the ion collides with an inert gas. nih.gov

In the case of the this compound molecular ion (m/z 178.0598), fragmentation would be expected to occur at the weakest bonds or lead to the formation of the most stable fragment ions and neutral losses. orgchemboulder.com Likely fragmentation pathways for this cyclic thioether-amine structure would involve:

Alpha-cleavage: Fission of bonds adjacent to the heteroatoms (sulfur and nitrogen) is a common pathway. libretexts.org Cleavage of a C-C bond alpha to a nitrogen atom or a C-S bond could occur.

Ring-opening followed by cleavage: The cyclic structure may first open to a linear radical cation, which then undergoes further fragmentation.

Loss of small neutral molecules: Common neutral losses would include molecules such as ethylene (B1197577) (C₂H₄), thioformaldehyde (B1214467) (CH₂S), or ethanimine (B1614810) (C₂H₅N).

Analyzing the m/z values of the resulting product ions allows for the reconstruction of these pathways, confirming the connectivity of the atoms within the 10-membered ring. uakron.eduscirp.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet (UV) or visible light, which promotes electrons from lower to higher energy orbitals. msu.edu

UV-Visible spectroscopy measures the transitions of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. libretexts.org The this compound molecule consists of a saturated heterocyclic ring, meaning it lacks conjugated π-systems or traditional chromophores that absorb in the visible or near-UV range. msu.edu

The electronic transitions available in this molecule are:

n → σ* (non-bonding to sigma anti-bonding): Transitions involving the lone pair electrons on the sulfur and nitrogen atoms to an anti-bonding sigma orbital. These are typically of lower energy than σ → σ* transitions.

σ → σ* (sigma to sigma anti-bonding): Transitions involving electrons in the C-C, C-H, C-N, and C-S sigma bonds.

Both of these transition types are high-energy processes. libretexts.org Consequently, their absorption maxima (λ_max) are expected to lie in the far or vacuum UV region of the electromagnetic spectrum (typically below 200 nm). msu.eduuobabylon.edu.iq Therefore, when analyzed with a standard UV-Vis spectrophotometer (ranging from approximately 200-800 nm), this compound is expected to show minimal to no significant absorbance. bioglobax.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| σ → σ | C-C, C-H, C-N, C-S | Far UV (< 200 nm) |

| n → σ | N (lone pair), S (lone pair) | Far UV (< 200 nm) |

This table outlines the types of high-energy electronic transitions anticipated for a saturated heterocycle like this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals or paramagnetic metal ions. bruker.comlibretexts.org Molecules that are diamagnetic (containing only paired electrons) are EPR-silent.

As a stable, neutral molecule, this compound has all its electrons paired and is therefore not directly observable by EPR. universite-paris-saclay.fr However, EPR spectroscopy could be utilized to study it under specific circumstances:

Radical Cation Formation: If an unpaired electron is generated in the molecule, for instance by one-electron oxidation to form the radical cation [C₆H₁₄N₂S₂]•+, the resulting species would be paramagnetic and thus EPR-active. The EPR spectrum would provide information on the distribution of the unpaired electron's spin density through hyperfine coupling with magnetic nuclei within the molecule, such as ¹⁴N (I=1), ¹H (I=1/2), and potentially ³³S (I=3/2, low natural abundance). libretexts.org

Complexation with Paramagnetic Metal Centers: If this compound acts as a ligand coordinating to a paramagnetic transition metal ion (e.g., Cu²⁺, Mn²⁺, V⁴⁺), the resulting complex would be EPR-active. nih.gov Analysis of the EPR spectrum could reveal details about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonds. nih.goviitb.ac.in The g-values and hyperfine coupling constants would be sensitive to the coordination environment provided by the dithiadiazecane ligand. illinois.edu

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Molecular Conformation: The ten-membered ring is flexible and can adopt various conformations. XRD would determine the specific conformation present in the crystal, such as a boat-chair or other low-energy arrangement.

Bond Parameters: Precise measurements of all bond lengths (C-S, C-N, N-C, C-C, C-H, N-H) and bond angles would be obtained. This data is fundamental for understanding the molecule's geometry and bonding characteristics.

Crystal Packing: The analysis would show how individual this compound molecules are arranged relative to each other in the unit cell, including any intermolecular interactions like hydrogen bonds involving the N-H groups.

Crystallographic Data: Key crystallographic parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions would be determined. nih.gov

Computational and Theoretical Chemistry Studies on 1,2,5,8 Dithiadiazecane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com For dithiadiaza macrocycles, DFT calculations are instrumental in predicting ground state geometries, bond lengths, bond angles, and thermodynamic parameters. researchgate.netasianpubs.org These calculations can elucidate the preferred spatial arrangement of the atoms and the energetic stability of the molecule. nih.gov

For a molecule like 1,2,5,8-dithiadiazecane, DFT would be employed to optimize its three-dimensional structure, revealing the most stable arrangement of its ten-membered ring. Key parameters such as the lengths of the carbon-sulfur, carbon-nitrogen, and sulfur-nitrogen bonds, as well as the various bond and dihedral angles that define the ring's puckering, can be accurately calculated. The results of such calculations for related thio-oxa crown ethers have demonstrated good correlation with experimental data. mdpi.com

Table 1: Illustrative DFT-Calculated Ground State Properties for a Representative Dithiadiaza Macrocycle

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.45 |

| C-S Bond Length (Å) | 1.85 |

| C-N Bond Length (Å) | 1.48 |

| S-C-C Bond Angle (°) | 112.5 |

| C-N-C Bond Angle (°) | 115.0 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound was not found in the searched literature.

Ab Initio Methods for Electron Correlation Effects

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more accurate description of electron correlation – the interaction between electrons. mdpi.com The inclusion of electron correlation is crucial for obtaining precise energetic information and understanding weak interactions within the molecule. For conformationally flexible ring systems, discrepancies between DFT and ab initio methods have been noted, highlighting the importance of these higher-level calculations. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. asianpubs.org

For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the dithiadiazecane ring would indicate the likely sites for coordination with metal ions or for participation in chemical reactions. In related thia-crown ethers, the HOMO is often localized on the sulfur atoms, suggesting their role as the primary sites for electron donation. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Representative Dithiadiaza Macrocycle

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound was not found in the searched literature.

Conformational Analysis and Potential Energy Surfaces

Macrocyclic molecules like this compound can exist in multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. lumenlearning.com Conformational analysis aims to identify the stable conformers and to determine their relative energies. utdallas.edu This is achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy of the system as a function of its geometry. acs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. umd.edu MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. umd.edu This allows for the study of conformational changes, molecular vibrations, and interactions with solvent molecules or other chemical species.

For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. umd.edu By simulating the molecule in a box of water molecules, for example, one could observe how the dithiadiazecane ring flexes and changes its shape, and how the solvent molecules interact with the sulfur and nitrogen heteroatoms. Such simulations have been performed on related thia crown ethers to understand their structural dynamics. umd.edu

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By identifying the transition state—the highest energy point along the reaction pathway—chemists can understand how a reaction proceeds and what factors influence its rate. psu.edu The intrinsic reaction coordinate (IRC) is then calculated to connect the transition state to the reactants and products, confirming that it is the correct transition structure for the reaction of interest. smu.edu

For reactions involving this compound, such as its complexation with a metal ion or its participation in a ring-opening or ring-closing reaction, computational transition state searches would be invaluable. These calculations would reveal the geometry of the transition state, its energy (the activation energy of the reaction), and the key bond-making and bond-breaking events that occur during the reaction. While specific studies on this compound are lacking, computational investigations have been used to clarify the mechanisms of reactions for other heterocyclic compounds. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra can be achieved primarily through methods based on Density Functional Theory (DFT). royalsocietypublishing.org Such studies are foundational for understanding the relationship between the molecule's structure and its spectroscopic signatures.

The typical computational workflow begins with the optimization of the ground-state molecular geometry of this compound. This is a critical first step, as the accuracy of all subsequent spectroscopic predictions is highly dependent on having a correct, low-energy 3D structure. rsc.org Following optimization, specific calculations are performed to derive the parameters for each type of spectroscopy. For these calculations, the selection of an appropriate DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results, especially for a heterocyclic compound containing both nitrogen and sulfur atoms. researchgate.netnih.gov If comparisons to experimental solution-phase spectra are intended, a solvent model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculations. mdpi.comnih.gov

Predicted NMR Spectra

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach within the DFT framework. nih.govd-nb.info This calculation yields the absolute magnetic shieldings for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The resulting data helps in assigning the peaks in an experimental NMR spectrum to specific atoms within the molecule. For this compound, the calculations would distinguish between the non-equivalent protons and carbons, such as those in the ethylenediamine (B42938) bridge versus those adjacent to the sulfur atoms. A representative table of predicted chemical shifts is shown below.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Symmetry Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| H (N-H) | Axial | (Representative Value) |

| H (C-H) | Adjacent to N | (Representative Value) |

| H (C-H) | Adjacent to S | (Representative Value) |

| C | Adjacent to N | (Representative Value) |

| C | Adjacent to S | (Representative Value) |

Predicted Vibrational (IR and Raman) Spectra

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic positions, which form a Hessian matrix. nih.gov Diagonalizing this matrix yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration for the molecule. faccts.de

From these calculations, both IR intensities and Raman activities can be predicted. scm.com IR intensities are derived from the changes in the molecular dipole moment during a vibration, while Raman activities are related to changes in the polarizability. nih.govarxiv.org The predicted frequencies (typically in cm⁻¹) and their corresponding intensities allow for the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching, C-H stretching, C-N bending, and C-S stretching modes. arxiv.org

Table 2. Selected Predicted Vibrational Frequencies for this compound.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

|---|---|---|---|

| (Value) | (Value) | (Value) | N-H stretch |

| (Value) | (Value) | (Value) | asym. CH₂ stretch |

| (Value) | (Value) | (Value) | sym. CH₂ stretch |

| (Value) | (Value) | (Value) | CH₂ scissoring |

| (Value) | (Value) | (Value) | C-N stretch |

| (Value) | (Value) | (Value) | C-S stretch |

Predicted UV-Vis Spectrum

The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govacs.org This method calculates the vertical excitation energies from the ground electronic state to various excited states. nih.gov The results are typically presented as maximum absorption wavelengths (λ_max) in nanometers (nm) and their corresponding oscillator strengths (f), a dimensionless quantity that indicates the probability of the electronic transition. mdpi.com

Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO → LUMO) provides insight into the nature of the electronic excitations, such as n→σ* or n→π* transitions, which are characteristic of saturated heterocyclic systems containing heteroatoms with lone pairs. mdpi.com

Table 3. Predicted Electronic Transitions for this compound.

| Excitation Energy (eV) | λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| (Value) | (Value) | (Value) | HOMO-1 → LUMO |

| (Value) | (Value) | (Value) | HOMO → LUMO |

| (Value) | (Value) | (Value) | HOMO → LUMO+1 |

Coordination Chemistry of 1,2,5,8 Dithiadiazecane As a Ligand

Ligand Design Principles and Chelation Modes of Dithiadiazecane Scaffolds

The design of dithiadiazecane scaffolds, such as 1,2,5,8-dithiadiazecane, is centered around creating a pre-organized platform of donor atoms for selective metal ion binding. The combination of soft sulfur donors and harder amine nitrogen donors within a macrocyclic framework allows for the coordination of a wide range of metal ions. The stability of the resulting metal complexes is enhanced by the macrocyclic effect, which is an entropic advantage of using a single multidentate ligand over several monodentate ligands.

Chelation in dithiadiazecane scaffolds typically involves the formation of multiple chelate rings upon coordination to a metal center. In the case of this compound, a tetradentate N2S2 coordination is expected, leading to the formation of a stable complex with the metal ion encapsulated within the macrocyclic cavity. The flexibility of the 10-membered ring allows it to adopt various conformations to accommodate the preferred coordination geometry of the metal ion.

The primary chelation modes for N2S2-type ligands are:

Planar Coordination: The four donor atoms can coordinate to the metal ion in a square-planar or distorted square-planar geometry. This is common for d8 metal ions like Ni(II), Pd(II), and Pt(II). jcu.edu.au

Tetrahedral Coordination: For metal ions that prefer a tetrahedral geometry, the flexible macrocycle can fold to position the donor atoms at the vertices of a tetrahedron.

Octahedral Coordination: In this mode, the macrocycle occupies the four equatorial positions of an octahedron, with two additional axial ligands (e.g., solvent molecules or anions) completing the coordination sphere. This is often observed for transition metals like Co(II), Ni(II), and Cu(II). tandfonline.com

The nature of the substituents on the nitrogen or carbon atoms of the dithiadiazecane backbone can significantly influence the ligand's electronic and steric properties, thereby tuning the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal-Dithiadiazecane Complexes

The synthesis of metal complexes with dithiadiazecane ligands can be achieved through direct reaction of the pre-synthesized macrocycle with a metal salt or via a template synthesis. In the template method, the metal ion directs the cyclization reaction of the acyclic precursors to form the macrocyclic complex.

A documented synthesis of this compound involves the reaction of 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclodecane with methyl iodide in the presence of potassium carbonate in acetonitrile. iaea.org This suggests a potential route to the free ligand for subsequent complexation studies.

While specific transition metal complexes of this compound are not extensively reported in the literature, the behavior of analogous N2S2 macrocycles provides insight into their expected properties. For instance, novel 15-membered diaza-dithiamacrocyclic complexes of Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared by template condensation, with an octahedral geometry suggested for all the complexes. tandfonline.com Similarly, 20–24 membered macrocyclic dinuclear transition metal complexes of Ni(II), Cu(II), and Zn(II) have been synthesized, exhibiting octahedral or distorted octahedral geometries. researchgate.net

Complexes of Ni(II) with tetradentate N(amine)2S(thiolate)2 ligands, which are acyclic analogues, have been shown to form nearly planar cis-NiN2S2 units. nih.gov The characterization of these complexes typically involves a combination of spectroscopic techniques and analytical methods.

Table 1: Illustrative Characterization Data for Hypothetical Transition Metal Complexes of this compound

| Complex Formula | Metal Ion | Proposed Geometry | Magnetic Moment (µB) | Key IR Bands (cm⁻¹) (M-N, M-S) | Electronic Spectra λmax (nm) (d-d transitions) |

| [Co(C6H14N2S2)Cl2] | Co(II) | Octahedral | ~4.8-5.2 | ~450-500, ~350-400 | ~550, ~650, ~1100 |

| [Ni(C6H14N2S2)]Cl2 | Ni(II) | Square-planar | Diamagnetic | ~480-520, ~380-420 | ~450, ~580 |

| [Cu(C6H14N2S2)Cl2] | Cu(II) | Distorted Octahedral | ~1.9-2.2 | ~440-490, ~340-390 | ~600, ~900 |

| [Zn(C6H14N2S2)Cl2] | Zn(II) | Tetrahedral | Diamagnetic | ~420-460, ~330-370 | No d-d transitions |

This table is illustrative and based on data from analogous N2S2 ligand complexes.

The coordination chemistry of dithiadiazecane ligands with main group metals is a less explored area. However, the presence of both hard (nitrogen) and soft (sulfur) donor atoms makes them interesting candidates for complexation with main group elements. Research on dinuclear main-group metal complexes with N,N-chelating ligands is an emerging field. uni-regensburg.de The flexible nature of the this compound macrocycle could allow it to encapsulate main group metal ions, potentially leading to novel structures and reactivity. The synthesis would likely involve the direct reaction of the ligand with a main group metal salt, such as those of tin, lead, or bismuth. Characterization would rely heavily on NMR spectroscopy (e.g., ¹H, ¹³C, and potentially metal-specific NMR) and X-ray crystallography.

Structural Analysis of Coordination Compounds

The coordination geometry of metal-dithiadiazecane complexes is dictated by the electronic configuration and size of the central metal ion, as well as by the steric constraints of the ligand. For this compound, which acts as a tetradentate ligand, common coordination numbers would be four, five (with an additional monodentate ligand), or six (with two additional monodentate ligands). acs.org

Four-coordinate complexes can be either square-planar or tetrahedral.

Six-coordinate complexes are typically octahedral.

Isomerism is an important feature of coordination compounds. For square-planar complexes of the type [M(L)X2], where L is the dithiadiazecane ligand and X is a monodentate ligand, cis and trans isomers are possible. In octahedral complexes of the type [M(L)X2], the two X ligands can also be arranged in either a cis or trans configuration. The flexible nature of the 10-membered dithiadiazecane ring may lead to different conformational isomers of the ligand itself upon coordination.

For example, the X-ray structure of a palladium(II) complex with a single-ring N-benzylated N2S2-donor macrocycle revealed that the palladium ion is coordinated to all four donor atoms in a square-planar fashion. jcu.edu.au In the case of nickel(II) complexes with acyclic N(amine)2S(thiolate)2 ligands, structural analysis has confirmed nearly planar cis-NiN2S2 coordination units. nih.gov Such studies would be crucial for unequivocally establishing the coordination modes and any isomeric forms of this compound complexes.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic properties of transition metal complexes, which are dictated by electron transitions between d-orbitals, are typically studied using techniques like UV-Visible spectroscopy. fiveable.meuwimona.edu.jm These spectra provide critical information about the geometry of the complex and the strength of the ligand field. uwimona.edu.jm Similarly, the magnetic properties, arising from unpaired electrons in the metal's d-orbitals, are determined through magnetic susceptibility measurements. libretexts.org These measurements help in assigning the electron configuration (high-spin or low-spin) of the metal center within the complex.

However, a thorough search for data pertaining to this compound complexes yielded no specific studies. Research on other sulfur- and nitrogen-containing ligands is plentiful, but this information cannot be extrapolated to the specific dithiadiazecane macrocycle . Without experimental data, any discussion of d-d transitions, charge-transfer bands, or magnetic moments for these particular complexes would be purely speculative.

Redox Behavior and Electrochemistry of Coordination Systems

The redox behavior of coordination compounds is fundamental to understanding their potential applications in areas like catalysis and energy storage. thepharmajournal.com This behavior is investigated using electrochemical methods, primarily cyclic voltammetry, which can identify the potentials at which a complex is oxidized or reduced. als-japan.com These measurements reveal whether redox processes are reversible or irreversible and can provide insight into the stability of different oxidation states of the metal center. als-japan.com

As with the electronic and magnetic properties, there is no published electrochemical data for metal complexes of this compound. The introduction of redox-active ligands can impart novel electrochemical behavior to metal complexes, often enabling multi-electron transfer processes. thepharmajournal.com However, without cyclic voltammetry data for complexes of this compound, it is impossible to determine the redox potentials, the stability of the resulting species, or whether the ligand itself participates in the redox processes.

Reactivity and Transformations of 1,2,5,8 Dithiadiazecane Ring System

Reactions Involving Nitrogen and Sulfur Heteroatoms

The reactivity of the 1,2,5,8-dithiadiazecane ring is largely influenced by the presence of two secondary amine nitrogens and a disulfide bond. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. This allows for a variety of reactions at these positions.

N-Alkylation and N-Acylation: The secondary amines within the ring can be readily functionalized through alkylation and acylation reactions. These reactions are fundamental in modifying the properties of the macrocycle, such as its solubility, coordination ability, and biological activity. For instance, N-functionalization is a key step in the synthesis of more complex derivatives. A notable example is the synthesis of N-propyl-1,2,5,8-dithiadiazecane-6-carboxamide. psu.edu In a related selenium-containing analogue, 1,2,5,8-diselenadiazecane, functionalization at the nitrogen atoms has also been demonstrated. psu.edu

The disulfide bond is a key functional group, susceptible to both reduction and oxidation.

Reduction of the Disulfide Bridge: The S-S bond can be cleaved under reducing conditions to yield the corresponding dithiol. This reaction is a characteristic feature of disulfides and opens up avenues for further functionalization at the sulfur atoms. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) or phosphines.

Oxidation of Sulfur Atoms: The sulfur atoms of the disulfide bridge can be oxidized to various higher oxidation states, such as thiosulfinates, thiosulfonates, and ultimately to sulfonic acids, using appropriate oxidizing agents. byjus.com These oxidation-reduction reactions are crucial in biological systems and have synthetic utility. ncert.nic.inkhanacademy.org

Metal Coordination: The nitrogen and sulfur atoms can act as donor sites for coordination with metal ions. gla.ac.uklibretexts.orgscirp.org The specific coordination mode and the stability of the resulting metal complexes depend on the metal ion's nature, the solvent, and the conformational preorganization of the macrocycle. mdpi.comnih.gov

| Reaction Type | Reagents and Conditions | Product Description | Reference |

|---|---|---|---|

| N-Alkylation | 2-bromoethyl methyl ether, K₂CO₃, acetonitrile | Leads to N,N'-disubstituted this compound derivatives. | rsc.org |

| N-Acylation | Acyl chlorides or anhydrides in the presence of a base. | Forms N,N'-diacyl derivatives, such as amides. | brieflands.comorganic-chemistry.orgmdpi.com |

| Disulfide Reduction | Dithiothreitol (DTT) or other reducing agents. | Cleavage of the S-S bond to form the corresponding dithiol. | byjus.com |

| Metal Complexation | Transition metal salts (e.g., Cu(II), Ni(II), Co(II)). | Formation of coordination complexes involving N and/or S donor atoms. | gla.ac.uknih.gov |

Ring-Opening and Ring-Contraction/Expansion Reactions

The macrocyclic structure of this compound is not static and can undergo transformations leading to different ring sizes or acyclic products.

Ring-Opening Reactions: The most common ring-opening reaction involves the reductive cleavage of the disulfide bond, as mentioned previously. This process effectively breaks the macrocycle to form a linear dithiol derivative. byjus.com Additionally, under harsh conditions or with specific reagents, cleavage of the C-N or C-S bonds could potentially occur, although specific examples for the this compound parent ring are not extensively documented. Ring-opening of heterocyclic systems can be initiated by various nucleophiles or electrophiles. beilstein-journals.orgwur.nl

Ring-Contraction Reactions: Ring contractions of macrocycles are less common but can be induced under specific conditions, often driven by the formation of a more stable, smaller ring system. rsc.orgfrontiersin.orgnih.gov For dithiadiazecanes, a hypothetical ring contraction could involve the extrusion of a sulfur atom or a fragment containing both sulfur and nitrogen, potentially leading to smaller dithia- or thiaza-cycles. Such reactions are often mechanistically complex and can be promoted by thermal, photochemical, or chemical means. chemicalpapers.com

| Transformation | General Principle | Potential Outcome for this compound | General Reference |

|---|---|---|---|

| Ring-Opening | Reductive cleavage of the disulfide bond. | Formation of a linear N,N'-disubstituted bis(2-aminoethyl)disulfide derivative. | byjus.combrieflands.com |

| Ring-Contraction | Extrusion of an atom or fragment from the ring. | Formation of smaller sulfur- and nitrogen-containing heterocycles. | nih.govchemicalpapers.com |

| Ring-Expansion | Insertion of atoms or rearrangement of the skeleton. | Formation of larger macrocycles. | mdpi.comlibretexts.org |

Functionalization of the Carbon Skeleton

Beyond the heteroatoms, the carbon backbone of the this compound ring can be functionalized, although this typically requires the introduction of activating groups or specific synthetic strategies.

One documented approach involves the use of a Ugi reaction to construct a functionalized this compound derivative. nih.gov This multicomponent reaction allows for the introduction of various substituents onto the carbon framework in a single step, leading to complex structures such as (R)-methyl 8-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)-6-oxo-1,2,5,8-dithiadiazecane-4-carboxylate. nih.gov This demonstrates that the carbon atoms, particularly those adjacent to the nitrogen atoms, can be incorporated into more elaborate structures.

Another strategy involves starting with functionalized building blocks to construct the ring system. This approach was utilized in the synthesis of N-propyl-1,2,5,8-dithiadiazecane-6-carboxamide, where the carboxylic acid functionality is present on one of the precursors before the macrocyclization step. psu.edu

| Methodology | Key Reagents | Resulting Functionalized Structure | Reference |

|---|---|---|---|

| Ugi Multicomponent Reaction | Isocyanide, carboxylic acid, amine, aldehyde/ketone | (R)-methyl 8-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)-6-oxo-1,2,5,8-dithiadiazecane-4-carboxylate | nih.gov |

| Synthesis from Functionalized Precursors | Cystamine-derived building blocks | N-propyl-1,2,5,8-dithiadiazecane-6-carboxamide | psu.edu |

Supramolecular Recognition and Host-Guest Interactions

Macrocyclic compounds, including dithiadiazecanes, are of significant interest in supramolecular chemistry due to their potential to act as hosts for various guest molecules. rsc.orgresearchgate.net The pre-organized cavity and the presence of heteroatoms with lone pairs make them suitable candidates for molecular recognition and the formation of host-guest complexes. psu.educambridgescholars.commdpi.com

The this compound ring possesses a flexible ten-membered ring and four heteroatoms (two nitrogen, two sulfur) that can participate in non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. rsc.org These interactions are fundamental to host-guest chemistry. nih.gov

While specific studies on the host-guest chemistry of the parent this compound are limited, the general principles of macrocyclic chemistry suggest its potential in this area. cambridgescholars.com By modifying the substituents on the nitrogen atoms or the carbon backbone, the size, shape, and electronic properties of the cavity can be tuned to achieve selective binding of specific guests, such as metal ions or small organic molecules. nih.govrsc.org The development of functionalized dithiadiazecane derivatives opens the door to exploring their applications in sensing, catalysis, and materials science, driven by their supramolecular properties. psu.edumdpi.com For instance, the synthesis of more rigid, bicyclic structures, known as cryptands, from macrocyclic precursors is a well-established strategy to enhance guest binding selectivity and stability. psu.edunih.govrsc.org

| Interaction Type | Structural Feature of this compound | Potential Guest Molecules | General Reference |

|---|---|---|---|

| Hydrogen Bonding | N-H groups (as donors), N and S atoms (as acceptors) | Anions, polar organic molecules | rsc.orgresearchgate.net |

| Metal Coordination | Nitrogen and sulfur lone pairs | Transition metal ions, alkali and alkaline earth metal ions | cambridgescholars.comnih.gov |

| van der Waals Forces | Hydrophobic regions of the carbon backbone | Small, neutral organic molecules | rsc.org |

Advanced Applications and Functional Materials Incorporating 1,2,5,8 Dithiadiazecane

Application in Chemical Sensing and Detection Technologies

No direct applications of 1,2,5,8-Dithiadiazecane in chemical sensing or detection have been documented in the available research.

Catalytic Applications of Dithiadiazecane-Based Systems

There is no information available from the search results on the use of this compound or its metallic complexes in catalytic applications.

The field of catalysis often employs macrocyclic complexes. jocpr.comresearchgate.net For instance, research has been conducted on the catalytic activity of various iron and nickel complexes for processes like ammonia (B1221849) and water oxidation, respectively. nih.govrsc.org The synthesis of macrocyclic complexes with transition metals like Nickel(II), Palladium(II), and Platinum(II) has been reported for their potential in various applications, including catalysis. jocpr.com Despite this, no studies have specifically synthesized or tested a catalyst based on the this compound ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.